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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-2-

hydroxythiazole

Cat. No.: B1273638 Get Quote

For researchers, scientists, and professionals engaged in drug development, a comprehensive

understanding of the physicochemical properties of novel compounds is paramount. This

technical guide provides a detailed summary of the available spectroscopic and synthetic data

for 4-(4-bromophenyl)-2-hydroxythiazole, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in

equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will

reflect the predominant tautomer under the experimental conditions. While specific

experimental data for 4-(4-bromophenyl)-2-hydroxythiazole is not extensively detailed in

publicly accessible literature, this guide compiles the known physical properties and provides

analogous data from the closely related and well-characterized compound, 4-(4-

bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

Physicochemical Properties
Basic physicochemical information for 4-(4-bromophenyl)-2-hydroxythiazole has been

reported by commercial suppliers.
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Property Value

Molecular Formula C₉H₆BrNOS

Molecular Weight 256.12 g/mol

CAS Number 3884-34-2

Synthesis and Spectroscopic Characterization
A definitive, peer-reviewed synthesis and complete spectroscopic characterization of 4-(4-
bromophenyl)-2-hydroxythiazole is not readily available in the surveyed literature. However,

the synthesis of the analogous 4-(4-bromophenyl)-2-aminothiazole is well-documented and

provides a probable synthetic route and expected spectroscopic features.

Experimental Protocols: A Representative Synthesis of a
4-(4-bromophenyl)thiazole Derivative
The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch

thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea.

Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an α-haloketone) and thiourea is refluxed

in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer

chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated

by filtration and purified by recrystallization.

Instrumentation for Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a

400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray

ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
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Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using

KBr pellets for solid samples.

Spectroscopic Data of the Analogous 4-(4-
bromophenyl)-2-aminothiazole
The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole,

which can serve as a reference for predicting the spectral characteristics of 4-(4-
bromophenyl)-2-hydroxythiazole.

¹H NMR Data of 4-(4-bromophenyl)-2-aminothiazole
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.75 Doublet 2H
Aromatic protons

(ortho to Br)

~7.55 Doublet 2H
Aromatic protons

(meta to Br)

~7.10 Singlet 2H -NH₂ (amino group)

~7.05 Singlet 1H Thiazole C5-H

¹³C NMR Data of 4-(4-bromophenyl)-2-aminothiazole
Chemical Shift (δ, ppm) Assignment

~168.0 Thiazole C2 (attached to -NH₂)

~149.0 Thiazole C4

~134.0 Aromatic C (ipso to thiazole)

~131.0 Aromatic CH (ortho to Br)

~128.0 Aromatic CH (meta to Br)

~120.0 Aromatic C (ipso to Br)

~102.0 Thiazole C5
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Mass Spectrometry Data of 4-(4-bromophenyl)-2-
aminothiazole

m/z Assignment

[M]+ Molecular ion peak

[M+2]+ Isotopic peak due to ⁸¹Br

IR Data of 4-(4-bromophenyl)-2-aminothiazole
Wavenumber (cm⁻¹) Assignment

~3400-3200 N-H stretching (amino group)

~3100 C-H stretching (aromatic and thiazole)

~1620 C=N stretching (thiazole ring)

~1590 C=C stretching (aromatic ring)

~820
C-H out-of-plane bending (para-disubstituted

benzene)

~700 C-Br stretching

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis

of a 4-(4-bromophenyl)thiazole derivative.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion
While direct and comprehensive spectroscopic data for 4-(4-bromophenyl)-2-hydroxythiazole
remains elusive in readily available scientific literature, this guide provides foundational

information and valuable comparative data from a closely related analogue. The provided

experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole

offer a strong predictive framework for researchers working with the title compound. Further

empirical studies are necessary to fully elucidate the specific spectral characteristics of 4-(4-
bromophenyl)-2-hydroxythiazole and to determine the predominant tautomeric form under

various conditions.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-
bromophenyl)-2-hydroxythiazole: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273638#spectroscopic-data-of-4-4-
bromophenyl-2-hydroxythiazole]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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